molecular formula C7H4Br2F2 B1409818 3,5-Dibromo-2,4-difluorotoluene CAS No. 1806294-39-2

3,5-Dibromo-2,4-difluorotoluene

Cat. No.: B1409818
CAS No.: 1806294-39-2
M. Wt: 285.91 g/mol
InChI Key: SFTOPWMZXGVFMD-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-difluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂. It features a toluene backbone (methyl-substituted benzene) with bromine atoms at the 3 and 5 positions and fluorine atoms at the 2 and 4 positions. This substitution pattern creates a highly electron-deficient aromatic ring due to the electron-withdrawing effects of both bromine and fluorine. For example, bromination of dihydroxyacetophenone derivatives using N-bromosuccinimide (NBS) has been reported for similar compounds .

The compound’s reactivity is influenced by the strong electron-withdrawing effects of Br and F, making it susceptible to nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Properties

CAS No.

1806294-39-2

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

1,3-dibromo-2,4-difluoro-5-methylbenzene

InChI

InChI=1S/C7H4Br2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3

InChI Key

SFTOPWMZXGVFMD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1F)Br)F)Br

Canonical SMILES

CC1=CC(=C(C(=C1F)Br)F)Br

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dibromo-2,6-dichlorotoluene

  • Molecular Formula : C₇H₄Br₂Cl₂
  • Substituents : Bromine (3,5), Chlorine (2,6), Methyl (1)
  • Key Differences: Halogen Type: Chlorine at positions 2 and 6 instead of fluorine. Chlorine is less electronegative than fluorine, resulting in weaker electron-withdrawing effects. Reactivity: Chlorine’s lower electronegativity may reduce the compound’s susceptibility to NAS compared to fluorine-substituted analogs. Physical Properties: Higher molecular weight (356.81 g/mol vs.

3,5-Dibromo-4-fluorotoluene

  • Molecular Formula : C₇H₅Br₂F
  • Substituents : Bromine (3,5), Fluorine (4), Methyl (1)
  • Key Differences :
    • Substitution Pattern : Fluorine is only at position 4, creating a para-substituted structure. The reduced fluorine count decreases overall electron withdrawal compared to the 2,4-difluoro analog.
    • Applications : Evidence suggests such compounds may serve as intermediates in synthesizing fluorinated heterocycles or pharmaceuticals .

1,5-Dibromo-2,4-difluorobenzene

  • Molecular Formula : C₆H₂Br₂F₂
  • Substituents : Bromine (1,5), Fluorine (2,4)
  • Key Differences :
    • Lack of Methyl Group : The absence of the toluene methyl group reduces steric hindrance and alters hydrophobicity.
    • Synthesis : Prepared via lithiation (LDA) and trapping with acetone, a method that may differ from toluene derivative syntheses .

Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate

  • Molecular Formula : C₁₀H₁₀Br₂O₄
  • Substituents : Bromine (3,5), Hydroxyl (2,4), Ester (COOEt), Methyl (6)
  • Key Differences :
    • Functional Groups : Hydroxyl and ester groups enhance polarity, making this compound more water-soluble than the fully halogenated toluene derivative.
    • Reactivity : Hydroxyl groups enable participation in hydrogen bonding and oxidation reactions, unlike the inert fluorines in 3,5-Dibromo-2,4-difluorotoluene .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity Features
3,5-Dibromo-2,4-difluorotoluene C₇H₄Br₂F₂ Br (3,5), F (2,4), CH₃ (1) 289.92 High NAS susceptibility due to Br/F EWGs
3,5-Dibromo-2,6-dichlorotoluene C₇H₄Br₂Cl₂ Br (3,5), Cl (2,6), CH₃ (1) 356.81 Lower NAS activity (Cl < F)
3,5-Dibromo-4-fluorotoluene C₇H₅Br₂F Br (3,5), F (4), CH₃ (1) 274.92 Moderate electron withdrawal (para-F)
1,5-Dibromo-2,4-difluorobenzene C₆H₂Br₂F₂ Br (1,5), F (2,4) 259.89 No methyl group; reduced steric hindrance
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate C₁₀H₁₀Br₂O₄ Br (3,5), OH (2,4), COOEt, CH₃ (6) 370.00 Polar, participates in H-bonding and oxidation

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